Methyl 5-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate
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Overview
Description
5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzocbenzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzocbenzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester involves multiple steps. One common method includes the reaction of 3-methyl-6-oxo-7,8,9,10-tetrahydrobenzocbenzopyran with 2-furancarboxylic acid under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzocbenzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted furans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzocbenzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzocbenzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: Another coumarin derivative with similar aromatic properties.
7-Methylcoumarin: Known for its use in fragrances and flavoring agents.
8-Methylcoumarin: Studied for its potential biological activities.
Uniqueness
5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzocbenzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester is unique due to its specific structure, which combines a coumarin derivative with a furan ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C21H20O6 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 5-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C21H20O6/c1-12-9-17(25-11-13-7-8-16(26-13)21(23)24-2)19-14-5-3-4-6-15(14)20(22)27-18(19)10-12/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
MKKXFJVEZIBZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=C(O4)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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